(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(2-methylbenzylidene)benzofuran-3(2H)-one
Description
(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(2-methylbenzylidene)benzofuran-3(2H)-one is a synthetic benzofuran-3(2H)-one derivative characterized by a Z-configured benzylidene moiety at position 2 and a hydroxyethylpiperazinylmethyl group at position 7. Its synthesis typically involves multi-step reactions, including condensation of substituted benzaldehydes with benzofuranone precursors and functionalization of the piperazine side chain .
Properties
IUPAC Name |
(2Z)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-[(2-methylphenyl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-16-4-2-3-5-17(16)14-21-22(28)18-6-7-20(27)19(23(18)29-21)15-25-10-8-24(9-11-25)12-13-26/h2-7,14,26-27H,8-13,15H2,1H3/b21-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJJWLUMPHSVER-STZFKDTASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(2-methylbenzylidene)benzofuran-3(2H)-one is a complex organic compound belonging to the class of benzofuran derivatives. Its structural characteristics, including a benzofuran core and various functional groups, suggest significant potential for diverse biological activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Structural Characteristics
The molecular formula of (Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(2-methylbenzylidene)benzofuran-3(2H)-one is C23H26N2O4, with a molecular weight of 402.46 g/mol. The presence of hydroxyl, methoxy, and piperazine moieties contributes to its reactivity and biological interactions.
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Benzofuran |
| Functional Groups | Hydroxyl, Methoxy, Piperazine |
| Molecular Weight | 402.46 g/mol |
Anticancer Properties
Research indicates that compounds with similar structures exhibit notable anticancer properties. For instance, studies on benzofuran derivatives have shown promising results against various cancer cell lines. A specific study highlighted the cytotoxic effects of related compounds on leukemia cells with IC50 values as low as 0.1 μM, demonstrating significant selectivity against cancerous cells without harming normal cells .
Case Study: Anticancer Activity
A study evaluated the anticancer activity of several benzofuran derivatives, including (Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(2-methylbenzylidene)benzofuran-3(2H)-one. The results indicated that this compound inhibited cell proliferation in various cancer models, suggesting its potential as a therapeutic agent.
Enzyme Inhibition
The compound has also been identified as a potential inhibitor of kinases, which are critical in various cellular processes including proliferation and survival. Kinase inhibition is a desirable property for anticancer agents as it can lead to the suppression of tumor growth.
Antimicrobial Activity
Benzofuran derivatives have been reported to possess antimicrobial properties against various pathogens. The structural features of (Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(2-methylbenzylidene)benzofuran-3(2H)-one may enhance its efficacy against bacteria and fungi due to the presence of hydroxyl groups that can interact with microbial membranes .
Structure–Activity Relationship (SAR)
Understanding the relationship between structure and biological activity is crucial for optimizing the pharmacological properties of compounds. The following table summarizes key findings from SAR studies on related benzofuran derivatives:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| Compound A | Benzofuran derivative | Anticancer | Halogen substituents enhance activity |
| Compound B | Piperazine-based | Antimicrobial | Improved solubility |
| Compound C | Hydroxy-substituted benzofuran | Neuroprotective | Modulates neurotransmitter release |
The unique combination of functional groups in (Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(2-methylbenzylidene)benzofuran-3(2H)-one may confer distinct pharmacological properties not commonly found in other similar compounds.
Synthesis Pathways
The synthesis of (Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(2-methylbenzylidene)benzofuran-3(2H)-one typically involves multiple synthetic steps that require careful optimization to maximize yield and purity. Common methods include:
- Formation of the Benzofuran Core : Utilizing cyclization reactions.
- Piperazine Functionalization : Introducing piperazine through nucleophilic substitution.
- Hydroxylation : Employing hydroxylation reactions to introduce functional groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous benzofuran-3(2H)-one derivatives, focusing on substituent variations and their implications for pharmacology and chemistry.
Structural and Physicochemical Comparisons
Key Observations:
- Polarity and Solubility: The hydroxyethylpiperazine group in the target compound and ’s derivative enhances water solubility compared to the methylpiperidine () or methoxy-only analogs () .
- Lipophilicity: Methoxy and methyl substituents () increase logP, favoring membrane permeability but reducing aqueous solubility .
Pharmacological Comparisons
- Target Compound vs. : The hydroxyethylpiperazine moiety may improve binding to amine receptors (e.g., serotonin or histamine receptors) compared to the methylpiperidine group, which lacks hydrogen-bonding capacity .
- Target Compound vs.
- Target Compound vs. : The trimethoxybenzylidene group in ’s derivative could enhance binding to hydrophobic pockets in enzymes (e.g., kinases) but may reduce metabolic stability due to steric hindrance .
Q & A
Q. What are the optimal synthetic routes for this benzofuran derivative, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a multi-step process:
Core formation : Condensation of a benzofuran-3(2H)-one precursor with 2-methylbenzaldehyde under basic conditions (e.g., NaOH in ethanol) to form the benzylidene moiety .
Piperazine functionalization : Introduction of the 4-(2-hydroxyethyl)piperazine group via nucleophilic substitution or reductive amination, often using a brominated intermediate and piperazine derivatives .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the (Z)-isomer .
Key considerations : Reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios of aldehydes/amines to minimize side products .
Q. How can researchers confirm the structural integrity and stereochemistry of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : - and -NMR to verify the benzylidene double bond (δ 7.8–8.2 ppm for olefinic protons) and piperazine methylene signals (δ 2.5–3.5 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 452.22 [M+H]) and fragmentation patterns .
- X-ray crystallography : Resolve (Z)-stereochemistry and intermolecular hydrogen bonding (e.g., hydroxy group interactions) .
Q. What initial biological screening assays are recommended for this compound?
- Methodological Answer : Prioritize assays based on benzofuran derivatives' known activities:
- Anticancer : MTT assays against leukemia (e.g., HL-60) and solid tumor (e.g., MCF-7) cell lines, with IC dose-response curves .
- Antimicrobial : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anti-inflammatory : COX-2 inhibition assays using ELISA kits .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for benzofuran derivatives?
- Methodological Answer : Address variability via:
- Standardized protocols : Uniform cell culture conditions (e.g., passage number, serum concentration) and compound solubility (use DMSO ≤0.1% v/v) .
- Metabolic stability testing : LC-MS/MS to assess degradation in liver microsomes, which may explain reduced activity in vivo vs. in vitro .
- Structural analogs : Synthesize derivatives (e.g., halogen-substituted benzylidenes) to isolate structure-activity relationships (SAR) .
Q. What strategies improve the solubility and bioavailability of this hydrophobic compound?
- Methodological Answer :
- Prodrug design : Introduce phosphate or acetyl groups at the 6-hydroxy position to enhance aqueous solubility .
- Nanoparticle encapsulation : Use PEGylated liposomes or PLGA nanoparticles for controlled release in pharmacokinetic studies .
- Co-solvent systems : Test DMSO/PBS or cyclodextrin-based formulations for in vitro assays .
Q. How can computational modeling guide the optimization of this compound’s binding affinity?
- Methodological Answer :
- Molecular docking : Simulate interactions with target proteins (e.g., EGFR or Topoisomerase II) using AutoDock Vina. Focus on the benzylidene and piperazine moieties as key pharmacophores .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) to identify critical hydrogen bonds .
- QSAR models : Corlate substituent electronegativity/logP values with bioactivity data from analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
